molecular formula C10H12Cl3NO2 B12790382 Ethanol, 2,2'-((2,4,5-trichlorophenyl)imino)bis- CAS No. 7145-83-7

Ethanol, 2,2'-((2,4,5-trichlorophenyl)imino)bis-

Cat. No.: B12790382
CAS No.: 7145-83-7
M. Wt: 284.6 g/mol
InChI Key: XMBSMBRKYGCIAW-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-((2,4,5-trichlorophenyl)imino)bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of ethanol groups and a trichlorophenyl imino group, which contribute to its distinct chemical behavior

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-((2,4,5-trichlorophenyl)imino)bis- typically involves the reaction of 2,4,5-trichloroaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the imino linkage. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of Ethanol, 2,2’-((2,4,5-trichlorophenyl)imino)bis- follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality. The compound is then purified through techniques such as distillation or crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-((2,4,5-trichlorophenyl)imino)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of solvents to facilitate the reaction and improve yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

Ethanol, 2,2’-((2,4,5-trichlorophenyl)imino)bis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-((2,4,5-trichlorophenyl)imino)bis- involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanol, 2,2’-((2,4,5-trichlorophenyl)imino)bis- is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where chlorinated compounds are required .

Properties

CAS No.

7145-83-7

Molecular Formula

C10H12Cl3NO2

Molecular Weight

284.6 g/mol

IUPAC Name

2-[2,4,5-trichloro-N-(2-hydroxyethyl)anilino]ethanol

InChI

InChI=1S/C10H12Cl3NO2/c11-7-5-9(13)10(6-8(7)12)14(1-3-15)2-4-16/h5-6,15-16H,1-4H2

InChI Key

XMBSMBRKYGCIAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)N(CCO)CCO

Origin of Product

United States

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